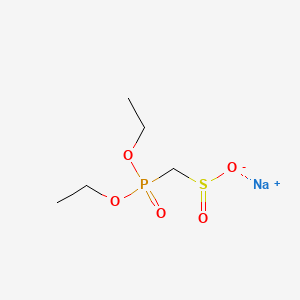

Sodium(diethoxyphosphoryl)methanesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium(diethoxyphosphoryl)methanesulfinate is an organophosphorus sulfinate salt characterized by a diethoxyphosphoryl group (–PO(OEt)₂) attached to a methanesulfinate moiety (–SO₂⁻Na⁺). This unique structure combines sulfinate reactivity with phosphoryl functionality, enabling diverse applications in organic synthesis, particularly in radical reactions, cross-coupling processes, and the preparation of sulfones or phosphorothioates. Its hybrid nature distinguishes it from conventional sulfinates, offering tailored steric and electronic properties for specialized transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (diethoxyphosphoryl)methanesulfinate typically involves the reaction of methanesulfinic acid with diethoxyphosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

CH3SO2H+(C2H5O)2PCl+NaOH→CH3SO2P(O)(OC2H5)2Na+H2O+NaCl

Industrial Production Methods

Industrial production of sodium (diethoxyphosphoryl)methanesulfinate may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (diethoxyphosphoryl)methanesulfinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates and phosphonates.

Reduction: It can be reduced to form sulfides and phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include sulfonates, phosphonates, sulfides, and phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium (diethoxyphosphoryl)methanesulfinate has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organosulfur and organophosphorus compounds.

Biology: The compound can be used in biochemical studies to investigate the role of sulfonate and phosphoryl groups in biological systems.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of sodium (diethoxyphosphoryl)methanesulfinate involves the interaction of its sulfonate and phosphoryl groups with various molecular targets. The sulfonate group can act as a nucleophile, participating in substitution reactions, while the phosphoryl group can form strong bonds with metal ions and other electrophiles. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Sulfinate Compounds

Structural and Electronic Features

Key Compounds for Comparison :

Sodium Arylsulfinates (e.g., sodium para-toluenesulfinate, sodium naphthalenesulfinate).

Sodium Methanesulfinate (simple alkylsulfinate).

Sodium (4-cyanophenyl)methanesulfinate (substituted arylsulfinate).

Table 1: Structural and Electronic Comparison

Analysis :

- The phosphoryl group in this compound introduces significant electron-withdrawing effects, enhancing its electrophilicity compared to alkylsulfinates like sodium methanesulfinate. This contrasts with arylsulfinates, where electronic properties are modulated by aryl substituents (e.g., –Me, –OMe, –CN) .

- Steric hindrance in this compound is intermediate, as the –PO(OEt)₂ group is bulkier than a simple methyl (in sodium methanesulfinate) but less obstructive than ortho-substituted arylsulfinates .

Reactivity in Radical and Cross-Coupling Reactions

Table 2: Reaction Performance Comparison

Analysis :

- Radical Reactions : this compound outperforms sodium methanesulfinate due to the stabilizing effect of the phosphoryl group on intermediates, akin to arylsulfinates. However, arylsulfinates still dominate in reactions requiring aryl radical stabilization (e.g., phosphorothioate synthesis) .

- Cross-Coupling : The phosphoryl group enhances metal-ligand interactions, enabling efficient cross-coupling compared to sodium methanesulfinate, which lacks such directing groups. Arylsulfinates may require specific substituents (e.g., halogens for further functionalization) to match this reactivity .

Table 3: Application-Specific Comparison

Analysis :

- This compound excels in niche applications requiring dual functionality (e.g., phosphoryl-sulfinate synergy in COX-2 inhibitors). In contrast, arylsulfinates are preferred for agrochemicals, while sodium methanesulfinate serves as a cost-effective reagent for basic sulfonylations .

Physicochemical and Commercial Considerations

Table 4: Physical and Market Data

Analysis :

- Sodium methanesulfinate is commercially prevalent due to its simplicity and utility in large-scale processes (e.g., polymer chemistry) . This compound, however, remains a specialty reagent with higher costs and niche demand .

Biological Activity

Sodium(diethoxyphosphoryl)methanesulfinate (SDMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with SDMS, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

SDMS is characterized by its unique chemical structure, which includes a methanesulfonate group and a diethoxyphosphoryl moiety. This composition contributes to its reactivity and potential interactions with biological targets. The general formula can be represented as:

The biological activity of SDMS is primarily attributed to its ability to interact with various biological molecules, influencing cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : SDMS has been shown to inhibit specific enzymes, such as protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. In vitro studies indicate that SDMS exhibits competitive inhibition against PTP1B with an IC50 value in the micromolar range .

- Antioxidant Properties : The compound displays antioxidant activity, potentially mitigating oxidative stress within cells. This effect may be linked to its ability to scavenge reactive oxygen species (ROS) and modulate redox signaling pathways .

- Cellular Uptake and Distribution : The lipophilic nature of the diethoxyphosphoryl group enhances cellular uptake, allowing SDMS to exert its effects intracellularly. Research indicates that compounds with similar structures can preferentially accumulate in mitochondria, suggesting a targeted action within energy-producing organelles .

Efficacy Studies

Several studies have investigated the efficacy of SDMS in various biological contexts:

- Cancer Cell Lines : In vitro assays demonstrated that SDMS inhibits the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis through ROS generation was noted as a significant mechanism .

- Diabetes Models : In models of insulin resistance, SDMS showed promise in improving glucose uptake and metabolism, indicating potential therapeutic benefits for metabolic disorders such as type 2 diabetes .

- Neuroprotective Effects : Preliminary studies suggest that SDMS may exert neuroprotective effects by reducing oxidative damage in neuronal cells, which could have implications for neurodegenerative diseases .

Case Studies

A notable case study involved the application of SDMS in a diabetic rat model. Treatment with SDMS resulted in:

- Reduced blood glucose levels.

- Enhanced insulin sensitivity.

- Decreased markers of oxidative stress.

These findings highlight the compound's multifaceted role in metabolic regulation and oxidative stress management.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Model/System | IC50 Value (µM) | Notes |

|---|---|---|---|

| PTP1B Inhibition | In vitro | 7.8 | Competitive inhibition observed |

| Antioxidant Activity | Neuronal Cells | N/A | Reduces oxidative stress |

| Cancer Cell Proliferation | Various Cancer Lines | N/A | Induces apoptosis via ROS generation |

| Glucose Metabolism Improvement | Diabetic Rat Model | N/A | Enhances insulin sensitivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium(diethoxyphosphoryl)methanesulfinate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of phosphorylated sulfinates like this compound typically involves nucleophilic substitution or coupling reactions. For example, sodium sulfinates (e.g., sodium methanesulfinate) react with phosphoryl halides or activated esters under anhydrous conditions. Optimization includes controlling stoichiometry (1:1 molar ratio of sulfinate to phosphoryl reagent), using polar aprotic solvents (e.g., DMF, acetonitrile), and maintaining inert atmospheres to prevent hydrolysis . Reaction monitoring via TLC or in-situ NMR ensures completion. Post-synthesis, purification via recrystallization or column chromatography is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 31P NMR identifies phosphoryl groups, while 1H/13C NMR confirms sulfinate and ethoxy moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching theoretical and experimental C, H, S, and P content .

- X-ray Diffraction : Resolves crystal structure for unambiguous confirmation .

Q. What protocols ensure the stability of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers at 2–8°C to mitigate hygroscopicity and oxidation. Avoid prolonged exposure to light or humidity. Pre-weigh aliquots in gloveboxes for air-sensitive experiments. Safety protocols include using PPE (gloves, goggles) due to potential irritant properties .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in palladium-catalyzed cross-couplings compared to simpler sulfinates?

- Methodological Answer : The diethoxyphosphoryl group may sterically hinder Pd catalyst coordination, reducing reactivity compared to aromatic sulfinates. Mechanistic studies using kinetic isotope effects (KIEs) or DFT calculations can elucidate electronic/steric impacts. For example, in Pd-catalyzed reactions, lower yields with aliphatic sulfinates (e.g., sodium methanesulfinate) versus aryl analogs suggest steric constraints . Adjusting ligands (e.g., bulky phosphines) or solvents (e.g., DMSO) may enhance efficiency .

Q. How should researchers resolve discrepancies in quantifying this compound derivatives via spectroscopic methods?

- Methodological Answer : Cross-validate using complementary techniques:

- HPLC-MS : Quantifies purity and detects byproducts .

- Ion Chromatography : Measures sulfinate and phosphate residues .

- Titration : For phosphate content, adapt USP methods (e.g., permanganate titration for sulfinate assay ).

- Calibration Curves : Use certified reference standards to minimize instrumental drift .

Q. What strategies enable the application of this compound in synthesizing complex organophosphorus compounds?

- Methodological Answer : Leverage its dual functionality:

- Phosphoryl Transfer : React with alcohols or amines to form phosphoesters/amides .

- Sulfinate Coupling : Participate in radical or nucleophilic substitutions for S-P hybrid molecules. For example, generate sulfone-phosphonates via Michael additions .

- Catalysis : Use transition metals (Cu, Pd) for C-P/S bond formations, optimizing conditions (e.g., CuBr₂ in DMF at 90°C) .

Properties

Molecular Formula |

C5H12NaO5PS |

|---|---|

Molecular Weight |

238.18 g/mol |

IUPAC Name |

sodium;diethoxyphosphorylmethanesulfinate |

InChI |

InChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1 |

InChI Key |

IUNXKJCPIBLYEW-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)(CS(=O)[O-])OCC.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.